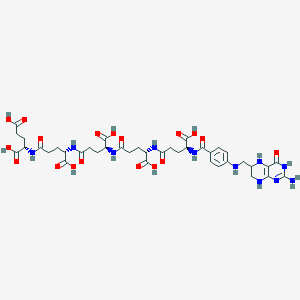

Tetrahydropteroylpentaglutamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetrahydropteroylpentaglutamate exhibits strong product inhibition by H4PteGlu5. In vivo, this enzyme may bind significant amounts of this coenzyme in a nearly irreversible enzyme.

科学的研究の応用

Biochemical Role and Mechanisms

Tetrahydropteroylpentaglutamate is integral to one-carbon metabolism. It serves as a cofactor in several enzymatic reactions:

- Methylenetetrahydrofolate Reductase (MTHFR) : This enzyme catalyzes the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, which is critical for the remethylation of homocysteine to methionine. Deficiencies in this pathway can lead to elevated homocysteine levels, associated with cardiovascular diseases .

- Thymidylate Synthase : this compound is essential for the synthesis of thymidine monophosphate from deoxyuridine monophosphate, a key step in DNA synthesis. This pathway is particularly relevant in cancer research as it is targeted by chemotherapeutic agents like 5-fluorouracil .

Cancer Therapy

The role of this compound in nucleotide synthesis has made it a target for cancer therapies. Inhibitors of thymidylate synthase exploit this pathway to reduce tumor growth by limiting DNA synthesis:

- 5-Fluorouracil : This chemotherapeutic agent mimics uracil and inhibits thymidylate synthase, leading to depletion of this compound and subsequent reduction in DNA synthesis .

Neurodevelopmental Disorders

Research has indicated that adequate folate levels are crucial during pregnancy to prevent neural tube defects. This compound supplementation can help maintain proper levels of folate during gestation:

- A study demonstrated that maternal supplementation with folate reduces the risk of congenital malformations by ensuring sufficient availability of this compound for fetal development .

Nutritional Applications

This compound is also significant in nutritional biochemistry:

- Folate Bioavailability : The polyglutamated forms of folate, including this compound, are more bioavailable than their monoglutamate counterparts, enhancing absorption and utilization within the body .

Analytical Techniques

The study of this compound involves various analytical techniques:

- Mass Spectrometry : Utilized for quantifying folate derivatives and understanding their metabolic pathways.

- Nuclear Magnetic Resonance (NMR) : Provides insights into the structural properties and dynamics of this compound within biological systems.

Case Studies

Several case studies highlight the significance of this compound:

- One study assessed the impact of dietary folate on cognitive function, revealing that higher levels of this compound correlate with improved cognitive performance in elderly populations .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Cancer Therapy | Inhibition of thymidylate synthase; targeting DNA synthesis pathways |

| Neurodevelopment | Prevention of neural tube defects through maternal supplementation |

| Nutritional Biochemistry | Enhanced bioavailability and utilization compared to monoglutamate forms |

| Analytical Research | Use of mass spectrometry and NMR for studying metabolic pathways involving this compound |

特性

CAS番号 |

41520-73-4 |

|---|---|

分子式 |

C39H51N11O18 |

分子量 |

961.9 g/mol |

IUPAC名 |

(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C39H51N11O18/c40-39-49-31-30(33(58)50-39)43-19(16-42-31)15-41-18-3-1-17(2-4-18)32(57)48-24(38(67)68)8-13-28(54)46-22(36(63)64)6-11-26(52)44-20(34(59)60)5-10-25(51)45-21(35(61)62)7-12-27(53)47-23(37(65)66)9-14-29(55)56/h1-4,19-24,41,43H,5-16H2,(H,44,52)(H,45,51)(H,46,54)(H,47,53)(H,48,57)(H,55,56)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H4,40,42,49,50,58)/t19?,20-,21-,22-,23-,24-/m0/s1 |

InChIキー |

MEFNETHLDFHDHW-XIEHAMPZSA-N |

SMILES |

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |

異性体SMILES |

C1C(NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |

正規SMILES |

C1C(NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Tetrahydropteroylpentaglutamate; THPPG; Tetrahydropteroyl pentaglutamate; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。